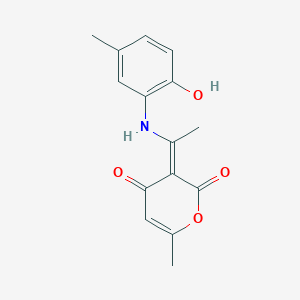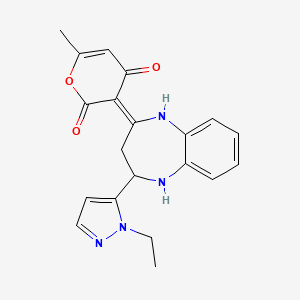
2,4-氧唑烷二酮
描述
2,4-Oxazolidinedione is an organic compound with the formula HN(CO)2OCH2. It is a white solid . This core structure is found in a variety of anticonvulsant drugs . The parent compound is obtained by treating chloroacetamide with bicarbonate .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The parent compound is obtained by treating chloroacetamide with bicarbonate . A mixture of bromocarbethoxymethylenetriphenylphosphorane and aldehyde was poured into a two-neck round-bottom flask with a magnetic stirrer under the application of nitrogen atmosphere .Molecular Structure Analysis
The molecular formula of 2,4-Oxazolidinedione is C3H3NO3 . It has an average mass of 101.061 Da and a monoisotopic mass of 101.011292 Da . The chemical structure includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis
Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The meta-fluoro substitution on B ring increases the biological activity, whereas the para-substitution expands the antibacterial spectrum .Physical And Chemical Properties Analysis
2,4-Oxazolidinedione is a solid at 20 degrees Celsius . The compound is air sensitive and heat sensitive . It should be stored under inert gas at a temperature between 0 and 10 degrees Celsius .科学研究应用
Antibiotics
Oxazolidinones are a new class of synthetic antibiotics that have been advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Treatment of Multidrug-Resistant Gram-Positive Bacteria
Oxazolidinones are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . This makes them particularly useful in the treatment of infections caused by these bacteria.
Drug Delivery Systems
Due to the poor water solubility of oxazolidinones, drug delivery systems have been developed to improve their solubility . This enhances the effectiveness of these compounds when used in medical treatments.
Analytical Determination
Oxazolidinones can be determined in different matrices, such as biological fluids, tissues, drugs, and natural waters . Most of these determinations are based on High Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors .
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel Oxazolidine-2,4-diones derivatives using different methods . These novel derivatives could potentially have unique properties and applications.
Treatment of Infectious and Chronic Diseases
Oxazolidines remain excellent candidates for antibacterial treatments, with three compounds (Radezolide, Cadezolide, and Sutezolide) currently in the clinical testing phase . They are also being explored for the treatment of chronic diseases .
作用机制
Target of Action
2,4-Oxazolidinedione, an organic compound with the formula HN(CO)2OCH2 , is found in a variety of anticonvulsant drugs . The primary targets of 2,4-Oxazolidinedione are bacterial protein biosynthesis pathways . It binds preferentially to the 50S subunit of bacterial ribosomes .
Mode of Action
2,4-Oxazolidinedione inhibits bacterial protein biosynthesis . It interferes with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By inhibiting the formation of the initiation complex, it prevents the translation process, thereby inhibiting bacterial growth and multiplication .
Pharmacokinetics
It is known that the compound is used in the treatment of various conditions, suggesting that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The result of 2,4-Oxazolidinedione’s action is the inhibition of bacterial growth and multiplication. By blocking protein synthesis, it prevents bacteria from producing the proteins they need to grow and multiply .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Oxazolidinedione. For instance, antibiotics like 2,4-Oxazolidinedione are released into natural waters and accumulate in the soil, potentially affecting their efficacy . .
安全和危害
2,4-Oxazolidinedione causes skin irritation and serious eye irritation . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
未来方向
Oxazolidinones are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid, and TBI-223, are being discussed .
属性
IUPAC Name |
1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWNFYYYZFRNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894083 | |
| Record name | 2,4-Oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Oxazolidinedione | |
CAS RN |
2346-26-1, 12770-97-7 | |
| Record name | 2,4-Oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Oxazolidenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Oxazolidinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-OXAZOLIDENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Do all 2,4-oxazolidinediones exhibit anticonvulsant activity?
A2: Not necessarily. While some 2,4-oxazolidinediones demonstrate potent anticonvulsant activity, others show limited or no activity in standard anticonvulsant assays. [, ] This variation highlights the importance of structural features in determining pharmacological activity.
Q2: What structural modifications influence the anticonvulsant activity of 2,4-oxazolidinediones?
A3: Studies comparing bicyclic and monocyclic 2,4-oxazolidinediones suggest that N3-alkylation can significantly impact sodium channel binding and anticonvulsant activity. For example, N3-methylation of hydantoins, a related class of compounds, drastically reduced sodium channel binding. [] In contrast, N3-alkylation and conformational constraint of a 5-alkyl substituent in 2,4-oxazolidinediones appear to enhance activity. []
Q3: How does the presence of a phenyl ring affect sodium channel binding in 2,4-oxazolidinediones?
A4: Studies with 5-pentyl-5-phenylhydantoin, a potent sodium channel binder, revealed that a single phenyl ring is sufficient for significant interaction with the target. This finding suggests that the phenyl group plays a crucial role in binding. []
Q4: Do 2,4-oxazolidinediones and hydantoins bind to the same site on sodium channels?
A5: Research suggests that these two classes of compounds may interact differently with the neuronal voltage-dependent sodium channel, either by binding at distinct sites or adopting different orientations within the same binding site. []
Q5: How do 2,4-oxazolidinediones compare to thiazolidinediones in terms of antidiabetic activity?
A6: Studies on novel 2,4-oxazolidinediones and 2,4-thiazolidinediones as potential insulin sensitizers showed that many compounds from both classes exhibit potent glucose- and lipid-lowering activities. Notably, the 2,4-oxazolidinediones demonstrated superior antidiabetic effects compared to their thiazolidinedione counterparts. []
Q6: What is the mechanism of action of the antidiabetic 2,4-oxazolidinediones?
A7: These compounds are thought to exert their antidiabetic effects through potent agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ). [] This receptor plays a key role in regulating glucose and lipid metabolism.
Q7: Can the stereochemistry of 2,4-oxazolidinediones influence their biological activity?
A8: Yes, enantiomers of 2,4-oxazolidinediones can display varying levels of activity. For instance, the (R)-(+)-enantiomer of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl] propyl]-2,4-oxazolidinedione exhibited significantly greater glucose-lowering activity compared to its (S)-(-) counterpart and pioglitazone in KKA(y) mice. []
Q8: Can 2,4-oxazolidinediones bind to metal ions?
A9: Yes, research has shown that 3-unsubstituted 2,4-oxazolidinediones can bind to zinc ions. Specifically, they interact with the zinc ion in the active site of carbonic anhydrase II (CA II). [] This interaction involves the acidic ring nitrogen of the 2,4-oxazolidinedione and is further stabilized by two hydrogen bonds between the oxazolidinedione ring oxygen and the CA II protein backbone. []
Q9: What is the primary metabolic pathway for N-methylated 2,4-oxazolidinediones in the body?
A10: N-methylated derivatives of 2,4-oxazolidinediones, such as trimethadione and paramethadione, undergo demethylation in the body. [, , ] This metabolic conversion produces the corresponding 2,4-oxazolidinediones, which are often pharmacologically active and can accumulate to higher levels than the parent drug. []
Q10: Which organ plays a major role in the demethylation of N-methylated 2,4-oxazolidinediones?
A11: Studies using partial hepatectomy in rats demonstrated a significant decrease in the demethylation rate of trimethadione, suggesting that the liver is the primary site for this metabolic conversion. []
Q11: How does the excretion of 5,5-dimethyl-2,4-oxazolidinedione (DMO) vary with urine pH?
A12: DMO exhibits pH-dependent renal clearance. Studies in dogs and humans show significantly higher renal clearance of DMO in alkaline urine compared to acidic urine. [] This difference is attributed to passive reabsorption in the renal tubules, where the un-dissociated form of DMO is more readily reabsorbed than the ionized form. []
Q12: Can 2,4-oxazolidinediones be used to measure pH in biological systems?
A13: Yes, 5,5-dimethyl-2,4-oxazolidinedione (DMO) is widely used to estimate intracellular pH in various biological systems, including muscle tissue, [, ] mitochondria, [, ] and red blood cells. []
Q13: How does the DMO method work for measuring intracellular pH?
A14: DMO is a weak acid that passively diffuses across cell membranes. The distribution of DMO between the intracellular and extracellular compartments is determined by the pH gradient across the membrane. By measuring the DMO concentration in both compartments, intracellular pH can be calculated. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



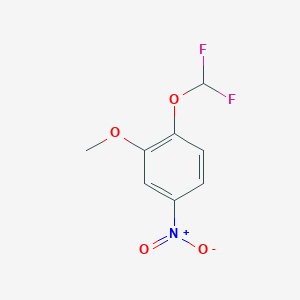
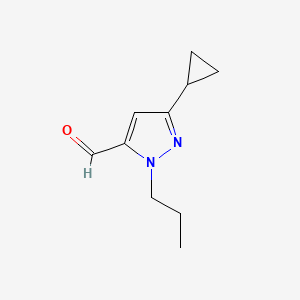
![(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime](/img/structure/B7882725.png)

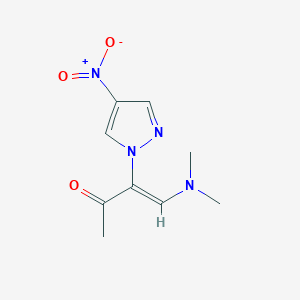
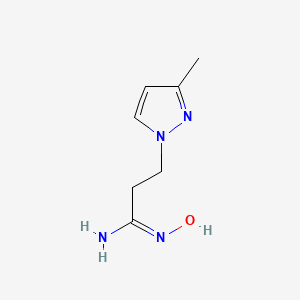

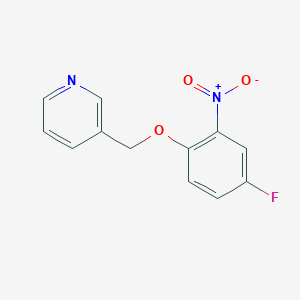
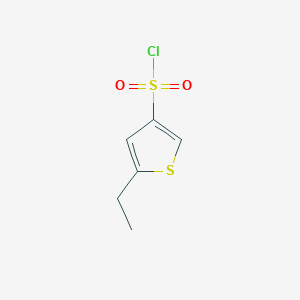
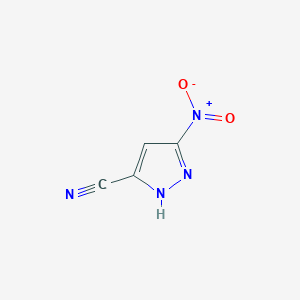
![3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B7882806.png)
